2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid
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Overview
Description
2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is an organic compound with the molecular formula C9H8F2O3S and a molecular weight of 234.22 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxy group, and a methylthio group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid typically involves multi-step organic reactions. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol or other reduced forms.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. The methoxy and methylthio groups contribute to its overall chemical stability and solubility, facilitating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxybenzoic acid
- 2,3-Difluoro-5-methoxybenzoic acid
- 2,3-Difluoro-4-(methylthio)benzoic acid
Uniqueness
2,3-Difluoro-5-methoxy-4-(methylthio)benzoic acid is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both methoxy and methylthio groups, along with fluorine atoms, makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,3-difluoro-5-methoxy-4-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOZXMQSLCDMJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)O)F)F)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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